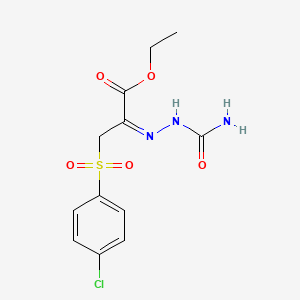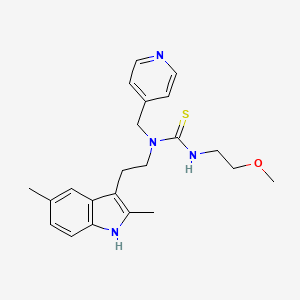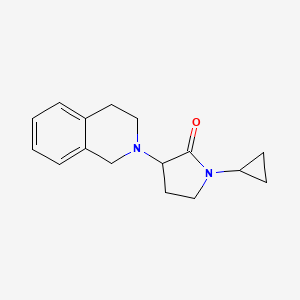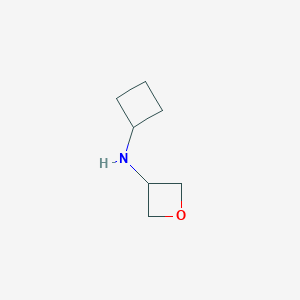
N-(2-methoxy-5-methylphenyl)-6-morpholinopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-methoxy-5-methylphenyl)-6-morpholinopyridazine-3-carboxamide” is a complex organic molecule. It contains a morpholinopyridazine core, which is a type of heterocyclic compound. Attached to this core is a methoxy-methylphenyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The morpholinopyridazine core would likely contribute to the rigidity of the molecule, while the methoxy-methylphenyl and carboxamide groups could potentially participate in various interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the carboxamide group could potentially allow for reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the morpholinopyridazine core could potentially influence its solubility and stability .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have been dedicated to the synthesis and structural elucidation of compounds with structural similarities to N-(2-methoxy-5-methylphenyl)-6-morpholinopyridazine-3-carboxamide. These include the development of novel synthetic routes and the determination of crystal structures, which serve as a foundation for understanding the chemical and physical properties of these compounds. For instance, the synthesis and crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a molecule demonstrating significant antiproliferative activity, showcases the intricate design and potential biological relevance of such compounds (Lu et al., 2021).
Biological Activities
Compounds structurally related to this compound have been extensively studied for their biological activities, particularly in the context of anticancer, antimicrobial, and enzyme inhibition properties. For example, compounds exhibiting significant inhibitory activity against cancer cell lines have been synthesized, highlighting the therapeutic potential of these molecules in oncology research (Hao et al., 2017). Moreover, antimicrobial studies of fluoroquinolone-based 4-thiazolidinones illustrate the broad-spectrum applicability of these derivatives in combating infectious diseases (Patel & Patel, 2010).
Anticonvulsant and Analgesic Agents
Research into the anticonvulsant and analgesic properties of related compounds reveals potential applications in the management of neurological conditions. The synthesis and evaluation of enaminones for anticonvulsant activity demonstrate the methodical approach towards discovering novel therapeutic agents for epilepsy and related disorders (Edafiogho et al., 1992).
Mécanisme D'action
Target of Action
The primary targets of N-(2-methoxy-5-methylphenyl)-6-morpholinopyridazine-3-carboxamide are currently unknown . This compound belongs to a class of organic compounds known as acetanilides, which are organic compounds containing an acetamide group conjugated to a phenyl group
Mode of Action
As an acetanilide derivative, it may interact with its targets through the acetamide group . .
Biochemical Pathways
Given its structural similarity to other acetanilides, it might influence pathways involving acetamide metabolism . The downstream effects of these interactions are currently unknown and require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-3-5-15(23-2)14(11-12)18-17(22)13-4-6-16(20-19-13)21-7-9-24-10-8-21/h3-6,11H,7-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSVPBCWERJLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)

![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B2984585.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/no-structure.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2984593.png)
![4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2984595.png)

![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)

